2,2,2-Trifluoroethanol

Catalog No.
S594800
CAS No.
75-89-8
M.F
C2F4
C2H3F3O
M. Wt
100.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethanol

CAS Number

75-89-8

Product Name

2,2,2-Trifluoroethanol

IUPAC Name

2,2,2-trifluoroethanol

Molecular Formula

C2F4
C2H3F3O

Molecular Weight

100.04 g/mol

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2

InChI Key

RHQDFWAXVIIEBN-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)O

Solubility

10.00 M
Solubility in water, mg/l at 25 °C: 159 (very slightly soluble)

Synonyms

2,2,2-Trifluoroethanol, Alcohol, Trifluoroethyl, Trifluoroethanol, Trifluoroethyl Alcohol

Canonical SMILES

C(C(F)(F)F)O

Solvent and Reaction Medium:

  • TFE is a valuable solvent in scientific research due to its unique properties. It is a polar aprotic solvent, meaning it has a positive and negative end but does not donate hydrogen bonds. This characteristic makes it suitable for dissolving a wide range of polar and nonpolar compounds, including:
    • Peptides and proteins
    • Organometallic compounds
    • Fluorinated compounds

Protein Folding Studies:

  • TFE is a commonly used tool in studying protein folding and stability. Its ability to mimic the cellular environment and disrupt hydrogen bonds allows researchers to observe how proteins fold and unfold under different conditions .

Organic Synthesis:

  • TFE serves as a valuable reagent and reaction medium in various organic synthesis reactions. It acts as a:
    • Source of the trifluoromethyl group (-CF3) in reactions like the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction
    • Catalyst or co-catalyst in oxidation reactions involving hydrogen peroxide

Important Note:

  • It is important to handle TFE with caution due to its inherent toxicity. Always consult safety data sheets (SDS) and adhere to proper safety protocols when working with this compound.

2,2,2-Trifluoroethanol, also known as trifluoroethyl alcohol or TFE, is a colorless liquid with a faint odor resembling ethanol []. It is a man-made compound, not typically found naturally. TFE is a valuable solvent in organic synthesis due to its unique properties [].


Molecular Structure Analysis

The key feature of TFE's structure (CF3CH2OH) is the presence of three fluorine atoms bonded to the first carbon (trifluoromethyl group, CF3). This electronegative group significantly influences the molecule's properties []. Unlike ethanol (CH3CH2OH), where the hydroxyl group (OH) slightly pulls electron density towards itself, the trifluoromethyl group in TFE strongly withdraws electrons, making the O-H bond more polar and the hydrogen slightly acidic [].


Chemical Reactions Analysis

Synthesis

TFE can be commercially produced by reacting chlorodifluoroacetic acid with hydrogen chloride and hydrogen fluoride [].

CF2ClCOOH + 3 HF → CF3CH2Cl + CO2 + 2 H2O

CF3CH2Cl + NaOH → CF3CH2OH + NaCl

Reactions:

  • Oxidation: TFE can be oxidized to trifluoroacetic acid (CF3COOH) using various oxidizing agents like chromic acid (H2CrO4) [].

CF3CH2OH + H2CrO4 → 2 CF3COOH + Cr2O3 + 4 H2O

  • Formation of trifluoroethoxy group: TFE serves as a source of the trifluoroethoxy group (CF3CH2O-) in reactions like the Still-Gennari modification of the Horner-Wadsworth-Evens (HWE) reaction, a key step in organic synthesis for forming carbon-carbon double bonds.

Physical and Chemical Properties

  • Melting point: -44 °C []
  • Boiling point: 74-75 °C []
  • Density: 1.391 g/cm³ []
  • Solubility: Miscible with water and most organic solvents []
  • Stability: Stable under normal storage conditions []

Mechanism of Action (not applicable)

TFE does not have a known biological function and is not directly involved in biological systems.

TFE is a hazardous compound and should be handled with appropriate precautions [, ].

  • Flammable: TFE has a low flash point (29 °C) and can readily ignite [].
  • Toxic: Inhalation and ingestion of TFE can be harmful or fatal [, ].
  • Corrosive: TFE can cause serious eye damage and skin irritation [, ].
  • Reproductive hazard: Studies suggest TFE may harm fertility [].

Physical Description

Liquid
Solid
COLOURLESS ODOURLESS GAS.

XLogP3

0.4

Boiling Point

74.0 °C
-75.9 °C

Vapor Density

Relative vapor density (air = 1): 3.9

Density

Density (at -76 °C): 1.5 g/cm³

LogP

0.41 (LogP)
1.21 (estimated)

Melting Point

-43.5 °C
-131.2 °C

UNII

8T8I76KYF1

GHS Hazard Statements

Aggregated GHS information provided by 275 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 275 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 274 of 275 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301+H331 (59.85%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (95.26%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (35.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (32.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (82.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (12.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (17.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (63.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (77.37%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

71.27 mmHg
Vapor pressure, kPa at 20 °C: 2947

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

75-89-8
116-14-3

Wikipedia

2,2,2-trifluoroethanol

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Synthetic dye and pigment manufacturing
Ethanol, 2,2,2-trifluoro-: ACTIVE

Dates

Modify: 2023-08-15

Correlating solvation with conformational pathways of proteins in alcohol-water mixtures: a THz spectroscopic insight

Partha Pyne, Debasish Das Mahanta, Himanshu Gohil, S S Prabhu, Rajib Kumar Mitra
PMID: 34369530   DOI: 10.1039/d1cp01841h

Abstract

Water, being an active participant in most of the biophysical processes, is important to trace how protein solvation changes as its conformation evolves in the presence of solutes or co-solvents. In this study, we investigate how the secondary structures of two diverse proteins - lysozyme and β-lactoglobulin - change in the aqueous mixtures of two alcohols - ethanol and 2,2,2-trifluoroethanol (TFE) using circular dichroism measurements. We observe that these alcohols change the secondary structures of these proteins and the changes are protein-specific. Subsequently, we measure the collective solvation dynamics of these two proteins both in the absence and in the presence of alcohols by measuring the frequency-dependent absorption coefficient (α(ν)) in the THz (0.1-1.2 THz) frequency domain. The alcohol-water mixtures exhibit a non-ideal behaviour with the highest absorption difference (Δα) obtained at X
= 0.2. The protein solvation in the presence of the alcohols shows an oscillating behaviour in which Δα
changes with X
. Such an oscillatory behaviour of protein solvation results from a delicate interplay between the protein-water, protein-alcohol and water-alcohol associations. We attempt to correlate the various structural conformations of the proteins with the associated solvation.


The effects of denatured major bovine whey proteins on the digestive tract, assessed by Caco-2 cell differentiation and on viability of suckling mice

Chihiro Kobayashi, Mizuho Inagaki, Midori Nohara, Mayuko Fukuoka, Xijier, Tomio Yabe, Yoshihiro Kanamarua
PMID: 33985600   DOI: 10.1017/S0022029921000376

Abstract

Alpha-lactalbumin (α-LA) and β-lactoglobulin (β-LG) are contained in bovine milk whey. Chemical and physical treatments are known to alter the conformation of these proteins and we have previously reported that α-LA denatured with trifluoroethanol (TFE) and isolated from sterilized market milk inhibited the growth of rat crypt IEC-6 cells. In the present study, we aimed to evaluate the effects of TFE-treated α-LA and β-LG on cell growth using cultured intestinal cells and on their safety using a suckling mouse model. First, we investigated the effect of the TFE-treated whey proteins on human colonic Caco-2 cells at various differentiation stages. In the undifferentiated stage, we assessed cell growth by a water-soluble tetrazolium-1 method. The native whey proteins enhanced cell proliferation, whereas the TFE-treated whey proteins strongly inhibited cell growth. We investigated cell barrier function in the post-differentiated stage by measuring transepithelial electrical resistance (TER). Not only native but also the TFE-treated whey proteins increased TER. Next, we evaluated whether the TFE-treated α-LA and β-LG have adverse effects on healthy suckling mice. No mice given by the TFE-treated samples showed any adverse symptoms. We also performed a safety test using a human rotavirus infected gastrointestinal disease suckling mice model. Even the TFE-treated whey proteins appeared to prevent the development of diarrheal symptoms without any adverse effects. Although we cannot know the effect of long-term ingestion of denatured whey proteins, these results suggest that they have no adverse effects on differentiated intestinal cells and digestive tract, at least in short-term ingestion.


Two different regimes in alcohol-induced coil-helix transition: effects of 2,2,2-trifluoroethanol on proteins being either independent of or enhanced by solvent structural fluctuations

Hiroyo Ohgi, Hiroshi Imamura, Tomonari Sumi, Keiko Nishikawa, Yoshikata Koga, Peter Westh, Takeshi Morita
PMID: 33481971   DOI: 10.1039/d0cp05103a

Abstract

Inhomogeneous distribution of constituent molecules in a mixed solvent has been known to give remarkable effects on the solute, e.g., conformational changes of biomolecules in an alcohol-water mixture. We investigated the general effects of 2,2,2-trifluoroethanol (TFE) on proteins/peptides in a mixture of water and TFE using melittin as a model protein. Fluctuations and Kirkwood-Buff integrals (KBIs) in the TFE-H2O mixture, quantitative descriptions of inhomogeneity, were determined by small-angle X-ray scattering investigation and compared with those in the aqueous solutions of other alcohols. The concentration fluctuation for the mixtures ranks as methanol < ethanol ≪ TFE < tert-butanol < 1-propanol, indicating that the inhomogeneity of molecular distribution in the TFE-H2O mixture is unexpectedly comparable to those in the series of mono-ols. On the basis of the concentration dependence of KBIs between the TFE molecules, it was found that a strong attraction between the TFE molecules is not necessarily important to induce helix conformation, which is inconsistent with the previously proposed mechanism. To address this issue, by combining the KBIs and the helix contents reported by the experimental spectroscopic studies, we quantitatively evaluated the change in the preferential binding parameter of TFE to melittin attributed to the coil-helix transition. As a result, we found two different regimes on TFE-induced helix formation. In the dilute concentration region of TFE below ∼2 M, where the TFE molecules are not aggregated among themselves, the excess preferential binding of TFE to the helix occurs due to the direct interaction between them, namely independent of the solvent fluctuation. In the higher concentration region above ∼2 M, in addition to the former effect, the excess preferential binding is significantly enhanced by the solvent fluctuation. This scheme should be held as general cosolvent effects of TFE on proteins/peptides.


Modification of carboxyl groups converts α-lactalbumin into an active molten globule state with membrane-perturbing activity and cytotoxicity

Yi-Jun Shi, Jing-Ting Chiou, Chia-Hui Huang, Yuan-Chin Lee, Liang-Jun Wang, Long-Sen Chang
PMID: 32961181   DOI: 10.1016/j.ijbiomac.2020.09.095

Abstract

We investigated whether the modification of the negatively charged carboxyl groups with semicarbazide could confer membrane-disrupting and cytotoxic properties to bovine α-lactalbumin (LA). MALDI-TOF analysis revealed that eighteen of the twenty-one carboxyl groups in LA were coupled with semicarbazide molecules. Measurement of circular dichroism spectra and Trp fluorescence quenching studies showed that semicarbazide-modified LA (SEM-LA) had a molten globule-like conformation that retained the α-helix secondary structure but lost the tertiary structure of LA. Compared to LA, SEM-LA had a higher structural flexibility in response to trifluoroethanol- and temperature-induced structural transitions. In sharp contrast to LA, SEM-LA exhibited membrane-damaging activity and cytotoxicity. Furthermore, SEM-LA-induced membrane permeability promoted the uptake of daunorubicin and thereby its cytotoxicity. The microenvironment surrounding the Trp residues of SEM-LA was enriched in positive charges, as revealed by iodide quenching studies. The binding of SEM-LA with lipid vesicles altered the positively charged cluster around Trp residues. Although LA and SEM-LA displayed similar lipid-binding affinities, the membrane interaction modes of SEM-LA and LA differed. Collectively, these results suggest that blocking of negatively charged residues enables the formation of a molten-globule conformation of LA with structural flexibility and increased positive charge, thereby generating functional LA with membrane-disrupting activity and cytotoxicity.


Molecular Diversity via Tetrasubstituted Alkenes Containing a Barbiturate Motif: Synthesis and Biological Activity

Ahmed Al-Sheikh, Masuma Begum, Bian Zhang, Richard A Lewis, Nicholas E E Allenby, Paul G Waddell, Bernard T Golding
PMID: 33322563   DOI: 10.3390/molecules25245868

Abstract

The synthesis of a molecularly diverse library of tetrasubstituted alkenes containing a barbiturate motif is described. Base-induced condensation of
-substituted pyrimidine-2,4,6(1
,3
,5
)-triones with 5-(bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione gave 3-substituted 5-(methylthio)-2
-pyrano[2,3-
]pyrimidine-2,4,7(1
,3
)-triones ('pyranopyrimidinones'), regioselectively. A sequence of reactions involving ring-opening of the pyran moiety, displacement of the methylthio group with an amine, re-formation of the pyran ring, and after its final cleavage with an amine, gave tetrasubstituted alkenes (3-amino-3-(2,4,6-trioxotetrahydropyrimidin-5(2
)-ylidene)propanamides) with a diversity of substituents. Cleavage of the pyranopyrimidinones with an aniline was facilitated in 2,2,2-trifluoroethanol under microwave irradiation. Compounds were tested against
,
, the yeast
and the pathogenic fungus
. No compounds exhibited activity against
, whilst one compound was weakly active against
. Three compounds were strongly active against
, but none was active against
.


Assessment of the Role of 2,2,2-Trifluoroethanol Solvent Dynamics in Inducing Conformational Transitions in Melittin: An Approach with Solvent

Bhawna Chaubey, Arnab Dey, Abhishek Banerjee, N Chandrakumar, Samanwita Pal
PMID: 32573229   DOI: 10.1021/acs.jpcb.0c03544

Abstract

2,2,2-Trifluoroethanol (TFE) is one of the fluoroalcohols that have been known to induce and stabilize an open helical structure in many proteins and peptides. The current study has benchmarked low-field
F NMR relaxation and
F Overhauser dynamic nuclear polarization (ODNP) by providing a brief account of TFE solvent dynamics in a model melittin (MLT, an antimicrobial peptide) solution with a TFE-D
O cosolvent mixture at pH 7.4. Further, this approach has been employed to reveal the solvation of MLT by TFE in a nonbuffered solution with pH 2.8 for the first time. The structural transition of MLT has been elucidated
solvent dynamics by measuring the
F TFE relaxation rates at 0.34 T for various TFE-D
O compositions in the absence (bulk TFE) and in the presence of MLT at both the pH values. A complementary initial record of circular dichroism experiments on these aqueous MLT solutions with TFE as the cosolvent at two different pH conditions demonstrated the structural transition from a random coil to a helical or from a folded helical to an open helical structure. The molecular correlation time derived from the corresponding relaxation rates shows that TFE resides on the MLT surface in both pH conditions. However, the trends in the variation of molecular correlation time ratio as a function of TFE concentration represent that the mechanism and the extent to which TFE affects the MLT structural integrity are different at different pH values. The extraction of the DNP coupling parameter from steady-state
F ODNP experiments performed in the presence of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl at 0.34 T revealed changes in the solvation dynamics of TFE concomitant with the MLT structural transition. In summary,
F relaxation and ODNP measurements made at a low field have allowed direct monitoring of TFE dynamics during the MLT structural transition in terms of preferential solvation. The choice of experiments performed at a moderately low field (0.34 T) enabled us to exploit on the one hand almost 1200-fold mitigation of the strong contribution of
F chemical shift anisotropy at 11.76 T, whereas on the other hand, the ODNP experiment offered a window for probing molecular dynamics on timescales of the order of 10-1000 ps.


Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts

Jun Zhou, Zhiyuan Bao, Panpan Wu, Chao Chen
PMID: 34071240   DOI: 10.3390/molecules26113240

Abstract

The synthesis of naproxen-containing diaryliodonium salts has been realized from naproxen methyl ester and ArI(OH)OTs activated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) in a solvent mixture comprising dichloromethane and 2,2,2-trifluoroethanol (TFE). Those iodonium salts have been successfully used in the functionalization of an aromatic ring of naproxen methyl ester, including fluorination, iodination, alkynylation, arylation, thiophenolation, and amination and esterification reactions. Moreover, further hydrolysis of the obtained 5-iodo-naproxen methyl ester afforded 5-iodo-naproxen.


Trifluoroethanol Partially Unfolds G93A SOD1 Leading to Protein Aggregation: A Study by Native Mass Spectrometry and FPOP Protein Footprinting

Ben Niu, Brian C Mackness, Jill A Zitzewitz, C Robert Matthews, Michael L Gross
PMID: 32924445   DOI: 10.1021/acs.biochem.0c00425

Abstract

Misfolding of Cu, Zn superoxide dismutase (SOD1) variants may lead to protein aggregation and ultimately amyotrophic lateral sclerosis (ALS). The mechanism and protein conformational changes during this process are complex and remain unclear. To study SOD1 variant aggregation at the molecular level and in solution, we chemically induced aggregation of a mutant variant (G93A SOD1) with trifluoroethanol (TFE) and used both native mass spectrometry (MS) to analyze the intact protein and fast photochemical oxidation of proteins (FPOP) to characterize the structural changes induced by TFE. We found partially unfolded G93A SOD1 monomers prior to oligomerization and identified regions of the N-terminus, C-terminus, and strands β5, β6 accountable for the partial unfolding. We propose that exposure of hydrophobic interfaces of these unstructured regions serves as a precursor to aggregation. Our results provide a possible mechanism and molecular basis for ALS-linked SOD1 misfolding and aggregation.


Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of

Victor Carramiñana, Ana M Ochoa de Retana, Francisco Palacios, Jesús M de Los Santos
PMID: 32708018   DOI: 10.3390/molecules25153332

Abstract

This work reports a straightforward regioselective synthetic methodology to prepare α-aminophosphine oxides and phosphonates through the addition of oxygen and sulfur nucleophiles to the C-N double bond of 2
-azirine derivatives. Determined by the nature of the nucleophile, different α-aminophosphorus compounds may be obtained. For instance, aliphatic alcohols such as methanol or ethanol afford α-aminophosphine oxide and phosphonate acetals after N-C3 ring opening of the intermediate aziridine. However, addition of 2,2,2-trifluoroethanol, phenols, substituted benzenthiols or ethanethiol to 2
-azirine phosphine oxides or phosphonates yields allylic α-aminophosphine oxides and phosphonates in good to high general yields. In some cases, the intermediate aziridine attained by the nucleophilic addition of
- or
-nucleophiles to the starting 2
-azirine may be isolated and characterized before ring opening. Additionally, the cytotoxic effect on cell lines derived from human lung adenocarcinoma (A549) and non-malignant cells (MCR-5) was also screened. Some α-aminophosphorus derivatives exhibited very good activity against the A549 cell line in vitro. Furthermore, selectivity towards cancer cell (A549) over non-malignant cells (MCR-5) has been detected in almost all compounds tested.


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